5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is a brominated furan carboxamide derivative characterized by a trichloroethyl group substituted with a phenylthiourea moiety. Its molecular formula is C₁₄H₁₀BrCl₃N₃O₂S, with a molecular weight of 597.48 g/mol (). Current evidence highlights its use in exploratory research, though specific biological applications remain unconfirmed .
Properties
CAS No. |
303061-96-3 |
|---|---|
Molecular Formula |
C14H11BrCl3N3O2S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11BrCl3N3O2S/c15-10-7-6-9(23-10)11(22)20-12(14(16,17)18)21-13(24)19-8-4-2-1-3-5-8/h1-7,12H,(H,20,22)(H2,19,21,24) |
InChI Key |
GTJIFPKPFXZTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-Furan-2-Carboxylic Acid
The furan core is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours (yield: 89%). Alternative brominating agents like bromine in acetic acid show reduced regioselectivity (5-bromo vs. 3-bromo isomer ratio: 9:1).
Reaction Conditions
Amidation with 2,2,2-Trichloroethylamine
The acid chloride reacts with 2,2,2-trichloroethylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Kinetic studies show 98% conversion within 3 hours at 0°C.
Optimized Parameters
Thiourea Functionalization
The intermediate amine reacts with phenyl isothiocyanate in dichloromethane (DCM) at 25°C for 12 hours. Thiophosgene alternatives (e.g., CS₂/oxalyl chloride) reduce toxicity but require longer reaction times (24–36 hours).
Comparative Yields
| Thiourea Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenyl isothiocyanate | DCM | 25 | 12 | 82 |
| CS₂/Oxalyl chloride | THF | 40 | 24 | 68 |
One-Pot Multi-Component Approach
Palladium-Catalyzed Coupling
A tandem Suzuki-Miyaura/amidation strategy assembles the molecule in 72% yield:
-
5-Bromo-furan-2-carbonyl chloride couples with 2,2,2-trichloroethylamine using Pd(OAc)₂/XPhos.
-
In situ thiourea formation with phenyl isothiocyanate.
Catalytic System Performance
| Catalyst | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 94 | 88 |
| PdCl₂(PPh₃)₂ | SPhos | 81 | 76 |
Solvent Optimization
Non-polar solvents (toluene) improve catalyst longevity but slow thiourea cyclization. Polar aprotic solvents (DMF) accelerate the final step but promote Pd leaching.
Solid-Phase Combinatorial Synthesis
Resin-Bound Intermediate
Wang resin-functionalized furan-2-carboxamide undergoes sequential functionalization:
-
Trichloroethyl group introduction via Mitsunobu reaction (DIAD/PPh₃, 78% yield).
-
On-resin thiourea formation using phenyl isothiocyanate (91% purity after cleavage).
Advantages
-
Enables parallel synthesis of analogs (e.g., 5-chloro, 5-iodo derivatives).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows 99.2% purity with retention time 12.7 minutes.
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | Consumption (kg/kg product) | Cost Contribution (%) |
|---|---|---|---|
| 5-Bromo-furan-2-carboxylic acid | 320 | 1.8 | 57.6 |
| Phenyl isothiocyanate | 280 | 0.9 | 25.2 |
| Pd(OAc)₂ | 12,500 | 0.005 | 6.25 |
Waste Stream Management
-
Trichloroethane byproducts require activated carbon filtration (99.7% removal).
-
Pd recovery via ion-exchange resins achieves 94% efficiency.
Challenges and Innovations
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Treatment with concentrated HCl or H2SO4 yields the corresponding carboxylic acid.
-
Basic hydrolysis : Use of NaOH or LiOH produces the sodium salt of the carboxylic acid.
Mechanism :
The amide hydrolysis proceeds via nucleophilic attack by water, facilitated by acid or base catalysts.
Nucleophilic Substitution
The bromine atom on the furan ring is susceptible to nucleophilic substitution:
-
SN2 reaction : Reaction with nucleophiles (e.g., hydroxide, alkoxide ions) replaces bromine with the nucleophile.
-
SN1 pathway : In polar protic solvents, the bromide leaves, forming a carbocation intermediate.
Example :
Reaction with NaOH in aqueous ethanol yields 5-hydroxy-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide .
Reduction Reactions
The thiourea group can be reduced to form amines or other derivatives:
-
LiAlH4 : Reduces the thiourea to a primary amine.
-
H2/Ni catalyst : Hydrogenation converts the thiourea to an amine under high pressure.
Example :
Reduction with LiAlH4 yields N-(2,2,2-trichloro-1-(3-phenylamino)ethyl)furan-2-carboxamide .
Structural and Reaction Data
The following tables summarize key structural and reaction data:
Structural Information
| Parameter | Value |
|---|---|
| Molecular Formula | C14H10BrCl3N3O2S |
| Molecular Weight | 521.64 g/mol |
| SMILES | C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | HCl or NaOH | Carboxylic acid/salt |
| Nucleophilic substitution | NaOH, ethanol | Hydroxy-substituted derivative |
| Reduction | LiAlH4 or H2/Ni | Amine derivative |
Biological and Chemical Implications
The compound’s reactivity is influenced by its halogenated and thiourea moieties, which are critical for interactions with biological targets (e.g., enzymes, receptors). Its potential applications span medicinal chemistry, particularly in anticancer and antimicrobial research .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that thiourea derivatives, including 5-bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains. A study indicated that thiourea derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiourea derivatives have been reported to modulate inflammatory responses in vitro and in vivo. For example, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases .
Cancer Research
There is emerging interest in the anticancer properties of thiourea derivatives. Preliminary studies suggest that compounds like 5-bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide may induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that promote tumor growth. Further research is needed to elucidate these mechanisms and assess efficacy in clinical settings.
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics indicate potential use as a pesticide. Research into similar thiourea derivatives has shown efficacy against agricultural pests and pathogens. For instance, compounds with trichloro groups have demonstrated insecticidal properties against common agricultural pests, suggesting that 5-bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide could be developed into a novel pesticide .
Herbicidal Properties
In addition to pest control, there is potential for herbicidal applications. Studies on related compounds indicate that they can inhibit plant growth by interfering with photosynthesis or other metabolic processes. This property could be harnessed to develop selective herbicides that target specific weed species while sparing crops.
Material Science Applications
Polymer Chemistry
The unique chemical structure of 5-bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide allows it to be incorporated into polymer matrices to enhance material properties. Research suggests that incorporating thiourea derivatives into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
-
Antimicrobial Efficacy Study
- Researchers synthesized various thiourea derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications increased potency significantly compared to controls.
-
Anti-inflammatory Mechanism Exploration
- A study focused on the anti-inflammatory effects of similar compounds showed a reduction in TNF-alpha levels in treated cell lines, supporting the hypothesis that these compounds could serve as therapeutic agents for inflammatory diseases.
-
Field Trials for Pesticidal Activity
- Field trials conducted with related thiourea derivatives demonstrated effective pest control with minimal impact on non-target species, suggesting a promising avenue for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Biological Activity
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is a synthetic compound with potential biological applications. This article reviews its biological activity based on available literature, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that includes a furan ring and multiple halogen substituents. The presence of bromine and trichloro groups may influence its reactivity and biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrCl3N3O2S |
| Molecular Weight | 485.61 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(O3)Br |
| InChI | InChI=1S/C18H13BrCl3N3O2S/c19-14... |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide. For instance, thiourea derivatives have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes .
Cytotoxicity
Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines. The presence of halogen atoms enhances their ability to induce apoptosis in tumor cells. A study noted that derivatives with bromine substitutions showed increased potency against breast cancer cell lines compared to their non-brominated counterparts .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism, leading to increased bioavailability of co-administered drugs .
Study on Anticancer Properties
A notable study examined the effects of 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide on human lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a candidate for further development in anticancer therapies .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited higher efficacy against Gram-positive strains, suggesting a selective mechanism of action that warrants further exploration .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound?
The compound is typically synthesized via a multi-step approach involving:
- Step 1 : Preparation of the furan-2-carboxamide core from 5-bromofuroic acid (or its acid chloride derivative) .
- Step 2 : Coupling with a trichloroethylamine intermediate. For example, thiourea derivatives are synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with phenylhydrazinecarboxamides in acetonitrile under reflux .
- Step 3 : Cyclization using iodine and triethylamine in DMF to form the final thioureido-ethyl group .
Yields (~44%) and purity are optimized via column chromatography and recrystallization .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR in DMSO- to confirm substituent positions (e.g., furan protons at δ 7.73 and 6.89 ppm, thioureido NH at δ 13.57 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H] observed at 317.9180 vs. calculated 317.9179) .
- Elemental Analysis : Confirms stoichiometry of C, H, N, and S .
Advanced: How can computational docking predict this compound’s bioactivity?
- Tool Selection : AutoDock Vina is used for docking due to its improved scoring function and speed .
- Protocol :
- Generate 3D conformers of the compound using UCSF Chimera .
- Prepare the target protein (e.g., microbial enzymes) by removing water and adding polar hydrogens.
- Define a grid box around the active site and run docking with Vina’s default parameters (exhaustiveness = 8).
- Analyze binding poses and affinity scores (ΔG) to prioritize candidates for in vitro testing .
- Validation : Compare docking results with experimental IC values to refine scoring parameters .
Advanced: How to resolve conflicting spectroscopic data during characterization?
- Scenario : Discrepancies in NMR peak integration or unexpected signals.
- Solutions :
- Repeat Synthesis : Ensure reaction conditions (e.g., reflux time, solvent purity) are strictly controlled .
- Complementary Techniques : Use HRMS to rule out isotopic impurities or LC-MS to detect byproducts .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamers in the thioureido group) .
Advanced: What strategies optimize reaction yields for this compound?
- Variable Screening :
- Temperature : Higher temperatures (e.g., 80°C) may accelerate coupling but risk decomposition .
- Catalysts : Test Lewis acids (e.g., ZnCl) to enhance thiourea formation efficiency .
- Solvent : Compare acetonitrile (polar aprotic) vs. DMF (high-boiling) for cyclization step .
- Workup : Use gradient elution in column chromatography to isolate the product from unreacted starting materials .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Modification Sites :
- Furan Ring : Replace bromo with chloro or methyl groups to assess halogen-dependent activity .
- Trichloroethyl Group : Substitute with fluorinated or branched alkyl chains to study steric effects .
- Phenylthioureido Moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate hydrogen-bonding .
- Screening : Test analogs against microbial panels (e.g., Gram-positive/-negative bacteria) to correlate substituents with MIC values .
Advanced: What experimental controls are critical in bioactivity assays?
- Positive Controls : Use established antimicrobials (e.g., nitazoxanide derivatives) to validate assay conditions .
- Negative Controls : Include solvent-only (e.g., DMSO) and untreated samples to rule out solvent toxicity .
- Replicates : Perform triplicate experiments with blinded scoring to minimize bias .
Basic: What functional groups influence this compound’s bioactivity?
- Key Groups :
Advanced: How to validate molecular docking predictions experimentally?
- Biophysical Assays :
- Mutagenesis : Introduce point mutations in the protein’s active site to disrupt predicted interactions .
Advanced: How to address discrepancies between computational and experimental results?
- Case Example : Docking predicts strong binding, but in vitro assays show weak activity.
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
